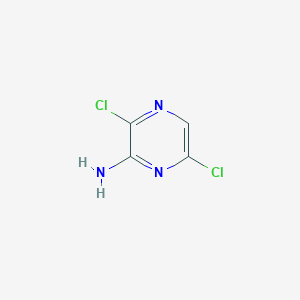

3,6-Dichloropyrazin-2-amine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,6-dichloropyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Cl2N3/c5-2-1-8-3(6)4(7)9-2/h1H,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJXBBQKTUJXSGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80537440 | |

| Record name | 3,6-Dichloropyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80537440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14399-37-2 | |

| Record name | 3,6-Dichloro-2-pyrazinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14399-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Dichloropyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80537440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,6-Dichloropyrazin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dichloropyrazin-2-amine is a halogenated heterocyclic compound belonging to the pyrazine family. The pyrazine ring system is a key structural motif in a multitude of biologically active molecules and approved pharmaceuticals. The presence of reactive chlorine atoms and an amino group makes 3,6-Dichloropyrazin-2-amine a versatile building block in medicinal chemistry and drug discovery, particularly in the synthesis of kinase inhibitors and potential antiviral and antimycobacterial agents. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and known biological significance.

Chemical Properties

| Property | Value |

| IUPAC Name | 3,6-Dichloropyrazin-2-amine |

| CAS Number | 14399-37-2 |

| Molecular Formula | C₄H₃Cl₂N₃ |

| Molecular Weight | 163.99 g/mol |

| Melting Point | 140-141 °C |

| Boiling Point | Not reported (Predicted to be high) |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents. |

| Appearance | Likely a solid at room temperature |

Synthesis and Reactivity

The synthesis of 3,6-Dichloropyrazin-2-amine typically involves the regioselective amination of a polychlorinated pyrazine precursor. A plausible and commonly employed synthetic strategy is the nucleophilic aromatic substitution (SNAr) of a more halogenated pyrazine, such as 2,3,5-trichloropyrazine.

General Synthetic Approach: Nucleophilic Aromatic Substitution

The electron-deficient nature of the pyrazine ring, further enhanced by the presence of multiple chlorine atoms, makes it susceptible to attack by nucleophiles. The amination reaction is a classic example of SNAr.

Caption: Synthetic pathway for 3,6-Dichloropyrazin-2-amine.

Experimental Protocol: Synthesis via Amination of 2,3,5-Trichloropyrazine (Proposed)

While a specific detailed protocol for the synthesis of 3,6-Dichloropyrazin-2-amine is not extensively reported, a general procedure can be adapted from the synthesis of similar aminopyrazines. This proposed protocol is based on the nucleophilic substitution of a chlorine atom by an amino group.

Materials:

-

2,3,5-Trichloropyrazine

-

Ammonia (aqueous solution or gas)

-

A suitable solvent (e.g., ethanol, dioxane, or dimethyl sulfoxide)

-

Reaction vessel (e.g., a sealed tube or a pressure reactor)

Procedure:

-

In a pressure-rated reaction vessel, dissolve 2,3,5-trichloropyrazine in a suitable solvent.

-

Add an excess of aqueous ammonia to the solution. The use of a sealed vessel is crucial to maintain the concentration of the volatile ammonia.

-

Heat the mixture to a temperature typically ranging from 100 to 150 °C. The reaction progress should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After the reaction is complete, cool the vessel to room temperature.

-

The solvent is removed under reduced pressure.

-

The resulting crude product is then purified, typically by column chromatography on silica gel, to yield pure 3,6-Dichloropyrazin-2-amine.

Workflow Diagram:

An In-Depth Technical Guide to the Synthesis of 3,6-Dichloropyrazin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for 3,6-Dichloropyrazin-2-amine, a valuable heterocyclic building block in medicinal chemistry and drug development. The document details the core synthetic route, experimental protocols, and relevant quantitative data, presented in a clear and accessible format for laboratory application.

Introduction

3,6-Dichloropyrazin-2-amine is a key intermediate in the synthesis of various pharmacologically active compounds. Its substituted pyrazine core allows for diverse functionalization, making it a crucial component in the development of novel therapeutics. This guide focuses on the most direct and plausible synthetic approach to this compound, starting from the readily available 2-aminopyrazine.

Core Synthesis Pathway: Electrophilic Chlorination

The most viable and efficient pathway for the synthesis of 3,6-Dichloropyrazin-2-amine is the direct dichlorination of 2-aminopyrazine using an electrophilic chlorinating agent. N-Chlorosuccinimide (NCS) is the reagent of choice for this transformation due to its ease of handling and selectivity. The amino group of the starting material activates the pyrazine ring towards electrophilic substitution, directing the chlorination to the vacant ring positions.

The reaction proceeds in a stepwise manner. The first chlorination predominantly occurs at the 5-position due to electronic effects. Subsequent chlorination can then take place at either the 3- or 6-position. By carefully controlling the stoichiometry of NCS and the reaction conditions, the formation of the desired 3,6-dichloro isomer can be favored. It is important to note that the formation of other isomers, such as 3,5-dichloropyrazin-2-amine, and over-chlorinated products is possible. Therefore, purification of the final product is a critical step.[1]

Experimental Protocol

This section provides a detailed experimental protocol for the synthesis of 3,6-Dichloropyrazin-2-amine via the dichlorination of 2-aminopyrazine with N-Chlorosuccinimide.

3.1. Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier (Example) |

| 2-Aminopyrazine | C₄H₅N₃ | 95.10 | >98% | Sigma-Aldrich |

| N-Chlorosuccinimide (NCS) | C₄H₄ClNO₂ | 133.53 | >98% | Sigma-Aldrich |

| Acetonitrile (anhydrous) | CH₃CN | 41.05 | >99.8% | Fisher Scientific |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | >99.8% | VWR |

| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | >99.5% | Merck |

| Hexane | C₆H₁₄ | 86.18 | >99% | Honeywell |

| Sodium bicarbonate (sat. aq. soln.) | NaHCO₃ | 84.01 | - | In-house preparation |

| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | - | Alfa Aesar |

3.2. Equipment

-

Three-neck round-bottom flask (250 mL)

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Dropping funnel

-

Thermometer

-

Inert atmosphere setup (Nitrogen or Argon)

-

Rotary evaporator

-

Chromatography column

-

Standard laboratory glassware

3.3. Reaction Procedure

-

Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-aminopyrazine (1.0 eq).

-

Dissolution: Add anhydrous acetonitrile to the flask to dissolve the 2-aminopyrazine.

-

Addition of NCS: In a separate flask, prepare a solution of N-Chlorosuccinimide (2.2 eq) in anhydrous acetonitrile. Transfer this solution to a dropping funnel.

-

Reaction: Add the NCS solution dropwise to the stirred solution of 2-aminopyrazine at room temperature over a period of 30 minutes.

-

Heating: After the addition is complete, heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the acetonitrile under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in dichloromethane (DCM) and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to isolate 3,6-Dichloropyrazin-2-amine.

3.4. Quantitative Data

| Parameter | Value | Notes |

| Reactants | ||

| 2-Aminopyrazine | 1.0 eq | |

| N-Chlorosuccinimide | 2.2 eq | A slight excess is used to favor dichlorination. |

| Solvent | ||

| Anhydrous Acetonitrile | 10 mL / mmol of 2-aminopyrazine | |

| Reaction Conditions | ||

| Temperature | Reflux (~82°C) | |

| Reaction Time | 4-6 hours | Monitor by TLC for completion. |

| Yield (Estimated) | 40-50% | Yields can vary and are dependent on purification efficiency. |

| Product Characteristics | ||

| Appearance | Off-white to pale yellow solid | |

| Melting Point | Not readily available | |

| Molecular Formula | C₄H₃Cl₂N₃ | |

| Molecular Weight | 163.99 g/mol |

Visualization of the Synthesis Pathway

The following diagrams illustrate the core synthesis pathway and a general experimental workflow.

Caption: Direct dichlorination of 2-aminopyrazine to the target product.

Caption: Step-by-step experimental workflow for the synthesis.

Safety and Handling

-

N-Chlorosuccinimide is a corrosive and moisture-sensitive solid. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Acetonitrile and dichloromethane are volatile and toxic organic solvents. All manipulations should be performed in a well-ventilated fume hood.

-

The reaction should be conducted under an inert atmosphere to prevent side reactions with atmospheric moisture.

Conclusion

The synthesis of 3,6-Dichloropyrazin-2-amine via direct dichlorination of 2-aminopyrazine with N-Chlorosuccinimide is a direct and feasible method. Careful control of reaction parameters and rigorous purification are essential to obtain the desired product in good yield and purity. This guide provides a solid foundation for researchers to successfully synthesize this important building block for further applications in drug discovery and development.

References

An In-Depth Technical Guide to 3,6-Dichloropyrazin-2-amine (CAS Number 14399-37-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,6-Dichloropyrazin-2-amine is a halogenated heterocyclic compound belonging to the pyrazine family. While detailed public information on this specific molecule is limited, its structural motifs are prevalent in medicinal chemistry, suggesting its primary role as a versatile intermediate in the synthesis of complex organic molecules, particularly for the development of novel therapeutic agents. This guide provides a comprehensive overview of its physicochemical properties, probable synthetic routes, and expected chemical reactivity based on established knowledge of related pyrazine derivatives. Furthermore, it explores the potential applications of this compound in drug discovery, drawing parallels with the biological activities of other substituted pyrazines.

Core Compound Properties

3,6-Dichloropyrazin-2-amine is a solid at room temperature with a molecular formula of C₄H₃Cl₂N₃. The presence of two chlorine atoms and an amino group on the pyrazine ring imparts a unique reactivity profile, making it a valuable building block in organic synthesis.

| Property | Value | Source |

| CAS Number | 14399-37-2 | N/A |

| Molecular Formula | C₄H₃Cl₂N₃ | [1] |

| Molecular Weight | 163.99 g/mol | [1] |

| Melting Point | 140-141 °C | [1] |

| Topological Polar Surface Area | 51.8 Ų | [1] |

| XLogP3 | 1.4 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

Synthesis and Reactivity

Postulated Synthetic Pathway

A likely synthetic approach could start from 2,3,5-trichloropyrazine, where the C-2 position is most susceptible to nucleophilic substitution by ammonia or an ammonia equivalent. The regioselectivity is dictated by the electron-withdrawing nature of the nitrogen atoms and the other chlorine substituents on the pyrazine ring.

Caption: Postulated synthesis of 3,6-Dichloropyrazin-2-amine.

Expected Chemical Reactivity

The chemical reactivity of 3,6-Dichloropyrazin-2-amine is characterized by the interplay of the amino group and the two chlorine atoms on the electron-deficient pyrazine ring.

-

Amino Group Reactivity: The amino group can undergo various reactions typical of aromatic amines, such as acylation, alkylation, and diazotization, allowing for further functionalization.

-

Nucleophilic Aromatic Substitution (SNAAr) of Chlorine Atoms: The chlorine atoms are susceptible to displacement by a variety of nucleophiles. The reactivity of each chlorine atom may differ, allowing for selective mono- or di-substitution reactions under controlled conditions. Common nucleophiles include amines, alcohols, and thiols.

-

Palladium-Catalyzed Cross-Coupling Reactions: The chloro-substituents serve as excellent handles for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions are pivotal in forming carbon-carbon and carbon-nitrogen bonds, enabling the construction of complex molecular architectures.[2]

Caption: Reactivity profile of 3,6-Dichloropyrazin-2-amine.

Role in Drug Discovery and Development

The pyrazine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[3] Derivatives of pyrazine exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and central nervous system effects.[4][5]

As a Synthetic Intermediate

Given the reactivity of its functional groups, 3,6-Dichloropyrazin-2-amine is an ideal starting material or intermediate for the synthesis of compound libraries for high-throughput screening. Its structural relative, 3,6-dichloropyrazine-2-carbonitrile, is a key intermediate in the synthesis of the antiviral drug Favipiravir, highlighting the importance of this class of compounds in pharmaceutical development.[6][7]

Potential Biological Activities of Derivatives

By modifying the structure of 3,6-Dichloropyrazin-2-amine, it is plausible to develop derivatives with a range of biological activities. For instance, various pyrazine derivatives have been investigated as:

-

Anticancer Agents: By interacting with biological targets like kinases, they can inhibit cancer cell proliferation.[4][8]

-

Antimicrobial Agents: The mechanisms can involve disruption of microbial cell membranes or inhibition of essential enzymes.[4]

-

Kinase Inhibitors: The pyrazine core can serve as a scaffold for designing inhibitors of various kinases, which are crucial in many signaling pathways related to disease.[5][8]

Caption: Role in the generation of bioactive molecules.

Experimental Considerations and Spectroscopic Analysis

Due to the lack of specific published experimental data, researchers working with 3,6-Dichloropyrazin-2-amine should rely on general principles for handling aromatic amines and chlorinated heterocyclic compounds. Standard analytical techniques would be employed for its characterization.

Proposed Experimental Workflow for a Typical Reaction

A general workflow for a reaction involving 3,6-Dichloropyrazin-2-amine, such as a Suzuki coupling, would follow these steps:

Caption: General experimental workflow for reactions.

Expected Spectroscopic Features

While experimental spectra are not available in public databases, the expected spectroscopic features can be predicted:

-

¹H NMR: The proton on the pyrazine ring would likely appear as a singlet in the aromatic region (δ 7-9 ppm). The protons of the amino group would appear as a broad singlet, the chemical shift of which would be concentration and solvent-dependent.

-

¹³C NMR: The spectrum would show four distinct signals for the carbon atoms of the pyrazine ring. The carbons attached to chlorine would be deshielded, and the carbon attached to the amino group would be shielded relative to the unsubstituted pyrazine.

-

IR Spectroscopy: Characteristic peaks would include N-H stretching vibrations for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), N-H bending vibrations (around 1600-1650 cm⁻¹), and C-N stretching vibrations.[9][10]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and characteristic isotopic peaks for the two chlorine atoms (M+2 and M+4), which would be indicative of the presence and number of chlorine atoms.

Conclusion

3,6-Dichloropyrazin-2-amine is a valuable, albeit under-documented, chemical intermediate with significant potential in medicinal chemistry and drug discovery. Its rich and versatile reactivity, stemming from the presence of an amino group and two chlorine atoms on a pyrazine core, allows for the synthesis of a wide array of complex molecules. While specific biological data for this compound is scarce, the known activities of related pyrazine derivatives suggest that its synthetic products could be promising candidates for various therapeutic applications. Further research into the synthesis, reactivity, and biological evaluation of derivatives of 3,6-Dichloropyrazin-2-amine is warranted to fully exploit its potential in the development of new medicines.

References

- 1. echemi.com [echemi.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. WO2021237945A1 - Method for preparing 3,6-dichloropyrazine-2-carbonitrile - Google Patents [patents.google.com]

- 7. 3,6-Dichloropyrazine-2-carboxamide|CAS 1023813-21-9 [benchchem.com]

- 8. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to 3,5-Dichloropyrazin-2-amine: Molecular Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 3,5-Dichloropyrazin-2-amine. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical and physical characteristics of this compound. While direct experimental data on the biological activity and specific signaling pathways of 3,5-Dichloropyrazin-2-amine are limited in publicly accessible literature, this guide also explores potential mechanisms of action based on structurally related compounds.

Molecular Identity and Chemical Properties

3,5-Dichloropyrazin-2-amine is a halogenated heterocyclic compound. The presence of the pyrazine ring, along with the chloro and amino functional groups, makes it a molecule of interest in medicinal chemistry and materials science.

| Property | Value | Source(s) |

| IUPAC Name | 3,5-dichloropyrazin-2-amine | [1] |

| Synonyms | 2-Amino-3,5-dichloropyrazine | [1] |

| CAS Number | 873-42-7 | [1] |

| Molecular Formula | C₄H₃Cl₂N₃ | [1][2] |

| Molecular Weight | 163.99 g/mol | [1] |

| Canonical SMILES | C1=C(N=C(C(=N1)N)Cl)Cl | [1][2] |

| InChI Key | AMRVETKYGCRGPJ-UHFFFAOYSA-N | [1] |

| Appearance | Light brown to yellow solid | |

| Melting Point | 140-142 °C / 200-202 °C | |

| Boiling Point (Predicted) | 275.6 ± 35.0 °C | |

| Density (Predicted) | 1.606 ± 0.06 g/cm³ |

Spectroscopic Data

Spectroscopic data is crucial for the identification and structural elucidation of chemical compounds. The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3,5-Dichloropyrazin-2-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H | CDCl₃ | 4.96 | Broad Single Peak | NH₂ |

| ¹H | CDCl₃ | 7.90 | Single Peak | 6-H |

| ¹³C | CDCl₃ | 131.4 | - | Pyrazine C |

| ¹³C | CDCl₃ | 134.6 | - | Pyrazine C |

| ¹³C | CDCl₃ | 140.0 | - | Pyrazine C |

| ¹³C | CDCl₃ | 150.3 | - | Pyrazine C |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3411 | N-H stretch (NH₂) |

| 3019 | Aromatic C-H stretch |

Mass Spectrometry (MS)

| Technique | m/z | Assignment |

| GC-MS | 167, 165, 163 | [M]⁺ |

| HRMS | 163.9782 | [M+H]⁺ (measured) |

| HRMS | 163.9777 | [M+H]⁺ (calculated) |

Molecular Structure and Geometry

Experimental Protocols: Synthesis

The following is a general procedure for the synthesis of 3,5-Dichloropyrazin-2-amine from 2-amino-3-chloropyrazine.

Synthesis of 3,5-Dichloropyrazin-2-amine

Materials:

-

2-amino-3-chloropyrazine

-

N-chlorosuccinimide (NCS)

-

Chloroform (CHCl₃)

-

Water (H₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred suspension of N-chlorosuccinimide (1.12 equivalents) in chloroform, add 2-amino-3-chloropyrazine (1.0 equivalent).

-

Heat the reaction mixture to reflux and maintain for approximately 4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Partition the mixture between chloroform and water.

-

Separate the organic layer and wash it with water.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using chloroform as the eluent to yield 3,5-Dichloropyrazin-2-amine as a light yellow solid.

Potential Biological Activity and Signaling Pathways

While no specific biological targets or signaling pathways have been definitively identified for 3,5-Dichloropyrazin-2-amine in the reviewed literature, the broader class of aminopyrazine derivatives has shown various biological activities. Notably, the structurally related compound amiloride is a potassium-sparing diuretic that acts by blocking the epithelial sodium channel (ENaC) in the distal convoluted tubule and collecting duct of the kidney.[4][5][6] This suggests that 3,5-Dichloropyrazin-2-amine could potentially exhibit similar ion channel modulating properties.

Other aminopyrazine derivatives have been investigated as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) and as novel FGFR inhibitors, indicating their potential as anti-inflammatory and anti-cancer agents, respectively.[7][8][9] Furthermore, some 3-aminopyrazine-2-carboxamide derivatives have shown antimycobacterial, antibacterial, and antifungal activities.[10]

Hypothetical Signaling Pathway: ENaC Inhibition

The following diagram illustrates the mechanism of action of amiloride, a potential mode of action for aminopyrazine derivatives like 3,5-Dichloropyrazin-2-amine, in the context of diuretic activity. The inhibition of ENaC leads to decreased sodium reabsorption, resulting in increased water excretion.[4][5]

References

- 1. 3,5-Dichloropyrazin-2-amine | C4H3Cl2N3 | CID 11586346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 3,5-dichloropyrazin-2-amine (C4H3Cl2N3) [pubchemlite.lcsb.uni.lu]

- 3. 4-Amino-3,5-dichloropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PharmGKB summary: diuretics pathway, pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. news-medical.net [news-medical.net]

- 6. CV Pharmacology | Diuretics [cvpharmacology.com]

- 7. Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of 3,6-Dichloropyrazin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a detailed overview of the spectroscopic data for 3,6-Dichloropyrazin-2-amine, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of experimental spectroscopic data for 3,6-Dichloropyrazin-2-amine in public databases, this document presents representative data from structurally analogous compounds: 2-Amino-3,5-dichloropyridine and Aminopyrazine . This information serves as a valuable reference for the characterization and identification of related pyrazine derivatives. The guide includes tabulated NMR, IR, and MS data, detailed experimental protocols, and a workflow for spectroscopic analysis.

Representative Spectroscopic Data for Structurally Similar Compounds

The following sections provide spectroscopic data for 2-Amino-3,5-dichloropyridine and Aminopyrazine. These compounds share key structural features with 3,6-Dichloropyrazin-2-amine, such as a halogenated nitrogen-containing aromatic ring and an amino group, making their spectroscopic properties relevant for comparative analysis.

2-Amino-3,5-dichloropyridine

1H NMR (Nuclear Magnetic Resonance) Data

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| 7.938 | Doublet | 2.2 | H-6 |

| 7.501 | Doublet | 2.2 | H-4 |

| 4.90 | Broad Signal | - | -NH2 |

| Solvent: CDCl3, Frequency: 300 MHz[1] |

FT-IR (Fourier-Transform Infrared) Data

A study on the vibrational spectra of 2-Amino-3,5-dichloropyridine has been reported, providing detailed assignments of the FT-IR and FT-Raman bands.[2] The analysis was supported by quantum mechanical estimations to elucidate the molecular structure and vibrational properties.[2] Key vibrational modes include C-H stretching in the aromatic region (around 3062 cm⁻¹) and C-H in-plane bending modes (between 1300-1000 cm⁻¹).

Aminopyrazine

1H NMR Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~8.1 | Singlet | H-3 |

| ~7.9 | Doublet | H-5 |

| ~7.8 | Doublet | H-6 |

| ~4.7 | Broad Signal | -NH2 |

| Note: Exact chemical shifts can vary based on solvent and concentration. |

13C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~155 | C-2 |

| ~142 | C-3 |

| ~136 | C-5 |

| ~131 | C-6 |

| Note: Assignments are approximate and can vary with experimental conditions. |

IR Data

| Wavenumber (cm⁻¹) | Assignment |

| 3300-3500 | N-H stretching (asymmetric and symmetric) |

| 1600-1650 | N-H bending (scissoring) |

| 1400-1500 | Aromatic C=C and C=N stretching |

| 1200-1350 | C-N stretching |

| Note: These are characteristic ranges for aromatic amines. |

Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 95 | Molecular ion [M]⁺ |

| 68 | Fragment ion, loss of HCN |

| 41 | Fragment ion |

| Note: Fragmentation patterns can be complex and depend on the ionization method. |

Experimental Protocols

The following are general methodologies for acquiring the spectroscopic data presented.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation:

-

Approximately 5-10 mg of the solid sample is accurately weighed and dissolved in about 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).[3]

-

The solution is transferred to a standard 5 mm NMR tube.

Data Acquisition:

-

The NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

For ¹H NMR, the spectral width is set to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

For ¹³C NMR, a proton-decoupled sequence is commonly used to simplify the spectrum, with a spectral width covering 0-200 ppm.[3]

-

The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.[3]

FT-IR Spectroscopy

Sample Preparation:

-

KBr Pellet Method: A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal. This method requires minimal sample preparation.[4]

Data Acquisition:

-

A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.[5]

-

The sample is placed in the spectrometer, and the infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry

Sample Introduction and Ionization:

-

The sample is introduced into the mass spectrometer, often after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Electron Ionization (EI): The sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation. This is a "hard" ionization technique useful for structural elucidation.[6]

-

Electrospray Ionization (ESI): The sample in solution is sprayed through a charged capillary, creating charged droplets from which ions are desolvated. This is a "soft" ionization technique that often keeps the molecular ion intact.

Mass Analysis and Detection:

-

The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

The separated ions are detected, and their abundance is plotted against their m/z ratio to generate a mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of an unknown organic compound.

References

An In-depth Technical Guide to the Synthesis of 3,6-Dichloropyrazin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 3,6-Dichloropyrazin-2-amine, a key intermediate in the development of various pharmaceutical compounds. This document details the necessary starting materials, experimental protocols, and reaction mechanisms, presenting quantitative data in accessible formats and visualizing workflows for enhanced clarity.

Introduction

3,6-Dichloropyrazin-2-amine is a crucial building block in medicinal chemistry, valued for its role in the synthesis of a wide array of biologically active molecules. The strategic placement of its chloro and amino functional groups allows for diverse chemical modifications, making it a versatile scaffold in drug discovery. This guide explores the most common and effective methods for its preparation, focusing on reaction efficiency, scalability, and the purity of the final product.

Primary Synthetic Pathway: Selective Amination of a Trichloropyrazine Intermediate

The most prevalent and reliable method for the synthesis of 3,6-Dichloropyrazin-2-amine involves a two-step process. The first step is the preparation of a suitable polychlorinated pyrazine precursor, followed by a regioselective amination reaction.

Step 1: Synthesis of the Starting Material - 2,3,5-Trichloropyrazine

A common precursor for the target molecule is 2,3,5-trichloropyrazine. While various methods for the synthesis of polychlorinated pyridines and pyrazines exist, a frequently cited approach for a related compound, 2,3,5-trichloropyridine, involves the reaction of pentachloropyridine with zinc dust in a strongly alkaline aqueous solution.[1][2] A similar strategy can be adapted for pyrazine analogs.

Alternatively, 2,3,5-trichloropyrazine can be synthesized from 2-chloropyridine through a multi-step process involving alcoholysis/hydrolysis, chlorination, and a final chlorination step.[3]

Experimental Protocol: Synthesis of 2,3,5-Trichloropyridine (Illustrative)

A method for preparing 2,3,5-trichloropyridine involves the reaction of pentachloropyridine with zinc dust in the presence of a strongly alkaline aqueous solution and a water-immiscible reaction medium.[1][2] The reaction is typically carried out at a pH of 11 or above and at temperatures ranging from 20°C to 100°C.[1][2]

| Reagent/Solvent | Molar Ratio/Concentration | Key Parameters |

| Pentachloropyridine | 1 equivalent | Starting material |

| Zinc dust | 1 to 3 gram atoms per gram atom of chlorine to be removed | Reducing agent |

| Alkaline Reagent (e.g., NaOH) | Sufficient to maintain pH ≥ 11 | Reaction medium |

| Water-immiscible solvent (e.g., Toluene) | Reaction solvent | Facilitates reaction and work-up |

| Temperature | 20°C - 100°C | Reaction condition |

| Reaction Time | 1 - 120 hours | Reaction duration |

Note: This protocol is for a pyridine analog and serves as an illustrative example. Specific conditions for the synthesis of 2,3,5-trichloropyrazine may vary.

Step 2: Regioselective Amination of 2,3,5-Trichloropyrazine

The crucial step in the synthesis is the selective replacement of one chlorine atom with an amino group. The reactivity of the chlorine atoms on the pyrazine ring differs, allowing for regioselective substitution under controlled conditions. The chlorine atom at the 2-position is generally the most susceptible to nucleophilic aromatic substitution.

Experimental Protocol: Synthesis of 3,6-Dichloropyrazin-2-amine

| Reagent/Solvent | Molar Ratio/Concentration | Key Parameters |

| 2,3,5-Trichloropyrazine | 1 equivalent | Starting material |

| Ammonia (aqueous or gaseous) | Excess | Aminating agent |

| Solvent (e.g., Ethanol, Dioxane) | Reaction medium | Temperature and pressure control are critical for selectivity |

| Temperature | Varies (controlled) | Influences regioselectivity |

| Pressure | Varies (e.g., sealed vessel) | May be required to maintain ammonia concentration |

Logical Workflow for the Primary Synthetic Pathway

Caption: Primary synthetic route to 3,6-Dichloropyrazin-2-amine.

Alternative Synthetic Pathway: Chlorination of an Aminopyrazine Precursor

An alternative approach to 3,6-Dichloropyrazin-2-amine involves the direct chlorination of an aminopyrazine derivative. This method can be advantageous if the appropriate aminopyrazine starting material is readily available.

Starting Material: 2-Aminopyrazine

2-Aminopyrazine is a commercially available compound that can serve as the initial starting material for this alternative route.

Chlorination Reaction

The synthesis would proceed through a controlled dichlorination of 2-aminopyrazine. The challenge in this approach lies in achieving the desired regioselectivity to obtain the 3,6-dichloro isomer as the major product. The reaction conditions, particularly the choice of chlorinating agent and solvent, are critical.

Conceptual Experimental Protocol: Dichlorination of 2-Aminopyrazine

A plausible method would involve the treatment of 2-aminopyrazine with a suitable chlorinating agent, such as N-chlorosuccinimide (NCS) or chlorine gas, in an appropriate solvent.

| Reagent/Solvent | Molar Ratio/Concentration | Key Parameters |

| 2-Aminopyrazine | 1 equivalent | Starting material |

| Chlorinating Agent (e.g., NCS) | ~2 equivalents | To introduce two chlorine atoms |

| Solvent (e.g., Acetonitrile, Dichloromethane) | Reaction medium | Influences reaction rate and selectivity |

| Temperature | Varies (controlled) | Critical for controlling the position of chlorination |

Logical Workflow for the Alternative Synthetic Pathway

Caption: Alternative synthetic route via direct chlorination.

Conclusion

The synthesis of 3,6-Dichloropyrazin-2-amine is most reliably achieved through the selective amination of a trichloropyrazine precursor. This method offers better control over the regiochemistry of the final product. While direct chlorination of 2-aminopyrazine presents a more concise route, achieving the desired isomer selectively can be challenging. For researchers and professionals in drug development, a thorough understanding of these synthetic pathways is essential for the efficient and cost-effective production of this vital chemical intermediate. Further process optimization and detailed experimental validation are recommended to translate these methodologies to a larger scale.

References

- 1. CN112159349B - Synthetic method of 2,3, 5-trichloropyridine - Google Patents [patents.google.com]

- 2. US4111938A - Preparation of 2,3,5-trichloropyridine - Google Patents [patents.google.com]

- 3. CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine - Google Patents [patents.google.com]

- 4. Regioselective 2-Amination of Polychloropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regioselective 2-Amination of Polychloropyrimidines. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to 3,5-Dichloropyrazin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-Dichloropyrazin-2-amine, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and its role in the context of relevant biological pathways.

Chemical Identity and Nomenclature

The compound of interest is formally identified by its IUPAC name, 3,5-dichloropyrazin-2-amine [1][2]. It is also known by several synonyms, which are often used in commercial and research contexts.

Synonyms: [1]

-

2-Amino-3,5-dichloropyrazine

-

3,5-Dichloro-2-pyrazinamine

-

Pyrazinamine, 3,5-dichloro-

Physicochemical Properties

A summary of the key quantitative data for 3,5-Dichloropyrazin-2-amine is presented in the table below, facilitating easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₄H₃Cl₂N₃ | PubChem[1] |

| Molecular Weight | 163.99 g/mol | PubChem[1] |

| CAS Number | 873-42-7 | PubChem[1] |

| Appearance | White to Yellow Solid | Sigma-Aldrich[2] |

| Melting Point | 200-202 °C | ChemicalBook[3] |

| XLogP3 | 1.4 | PubChem[1] |

Experimental Protocols

Synthesis of 3,5-Dichloropyrazin-2-amine

A general and effective method for the synthesis of 3,5-Dichloropyrazin-2-amine involves the chlorination of 2-amino-3-chloropyrazine using N-chlorosuccinimide (NCS)[3].

Materials:

-

2-amino-3-chloropyrazine

-

N-chlorosuccinimide (NCS)

-

Chloroform (CHCl₃)

-

Water (H₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure: [3]

-

To a stirred suspension of N-chlorosuccinimide (11.6 g, 86.9 mmol) in chloroform (73 mL), add 2-amino-3-chloropyrazine (10.0 g, 77.2 mmol).

-

Heat the reaction mixture to reflux and maintain for 4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the solution to room temperature.

-

Partition the mixture between chloroform (180 mL) and water (2 x 50 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using chloroform as the eluent to yield 3,5-dichloropyrazin-2-amine as a light yellow solid.

Visualized Workflows and Pathways

Logical Relationship of Chemical Names

Caption: Relationship between the IUPAC name and common synonyms.

Experimental Workflow for Synthesis

Caption: Synthesis workflow for 3,5-Dichloropyrazin-2-amine.

Biological Context: Targeting the TRPV1 Signaling Pathway

While 3,5-Dichloropyrazin-2-amine is primarily a synthetic intermediate, it serves as a crucial building block for compounds targeting biologically significant pathways. For instance, related dichloropyrazine structures are utilized in the synthesis of capsaicin receptor (TRPV1) antagonists, which are of great interest for the treatment of chronic inflammatory pain[4]. The activation of the TRPV1 channel by its agonist, capsaicin, initiates a well-defined signaling cascade.

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel predominantly expressed in sensory neurons[5]. It acts as a polymodal sensor for various noxious stimuli, including heat, protons (acidic conditions), and certain endogenous lipids, as well as exogenous vanilloids like capsaicin[5][6].

Activation of TRPV1 by an agonist such as capsaicin leads to the opening of the ion channel, resulting in an influx of cations, primarily Ca²⁺ and Na⁺[5]. This influx causes depolarization of the neuronal membrane. If the depolarization reaches the threshold, it triggers the generation of action potentials that propagate along the sensory nerve to the central nervous system, where the sensation of pain is perceived[5]. The sustained influx of calcium can also lead to the release of pro-inflammatory neuropeptides like Substance P and Calcitonin Gene-Related Peptide (CGRP) from the sensory nerve terminals[5]. The activity of TRPV1 can be modulated by various intracellular signaling pathways, including phosphorylation by Protein Kinase A (PKA) and Protein Kinase C (PKC), which can sensitize the channel and lower its activation threshold[3].

TRPV1 Signaling Pathway Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Understanding diverse TRPV1 signaling – an update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. web.mit.edu [web.mit.edu]

In-Depth Technical Guide on the Physical and Chemical Stability of 3,6-Dichloropyrazin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the physical and chemical stability of 3,6-Dichloropyrazin-2-amine, a key heterocyclic compound with potential applications in pharmaceutical and agrochemical research. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established principles of stability testing, along with known degradation pathways of structurally related compounds such as chlorinated aromatics, pyrazines, and aromatic amines, to present a predictive stability profile. This guide outlines potential degradation pathways, proposes detailed experimental protocols for stability assessment, and offers a framework for developing a stability-indicating analytical method. The information herein is intended to support researchers in designing robust stability studies, ensuring the quality, safety, and efficacy of products containing 3,6-Dichloropyrazin-2-amine.

Physicochemical Properties

A summary of the key physicochemical properties of 3,6-Dichloropyrazin-2-amine is presented in Table 1. These properties are fundamental to understanding its behavior in various environments and for the development of analytical methods.

Table 1: Physicochemical Properties of 3,6-Dichloropyrazin-2-amine

| Property | Value | Source |

| Molecular Formula | C₄H₃Cl₂N₃ | PubChem |

| Molecular Weight | 163.99 g/mol | PubChem |

| Appearance | Solid (predicted) | General Knowledge |

| Melting Point | Not available | - |

| pKa | Not available | - |

| LogP | Not available | - |

| Solubility | Sparingly soluble in water (predicted) | General Knowledge |

Predicted Stability Profile and Potential Degradation Pathways

Based on the functional groups present in 3,6-Dichloropyrazin-2-amine (a pyrazine ring, two chlorine atoms, and a primary amine), several degradation pathways can be anticipated under forced degradation conditions.

Hydrolytic Degradation

Hydrolysis is a probable degradation route, particularly under acidic and basic conditions.

-

Acidic Hydrolysis: Under strong acidic conditions and heat, the primary amine group may undergo hydrolysis to a hydroxyl group, forming 3,6-dichloropyrazin-2-ol. The chlorine atoms are generally stable to acid hydrolysis on an electron-deficient pyrazine ring.

-

Basic Hydrolysis: In the presence of a strong base, nucleophilic aromatic substitution (SNAr) could lead to the replacement of one or both chlorine atoms with hydroxyl groups, yielding aminohydroxy- or aminodihydroxy-pyrazine derivatives. The amino group is generally stable under basic conditions.

Oxidative Degradation

The aromatic amine functionality is susceptible to oxidation.

-

Reaction with oxidizing agents like hydrogen peroxide can lead to the formation of N-oxide derivatives.

-

Further oxidation could result in the formation of nitroso or nitro derivatives, and potentially colored polymeric degradation products through oxidative coupling.

Photodegradation

Exposure to UV or visible light, especially in solution, may induce degradation.

-

Photolytic cleavage of the C-Cl bond is a known degradation pathway for chlorinated aromatic compounds, which could lead to the formation of radical species and subsequent dechlorination or rearrangement products.

-

The pyrazine ring itself may undergo photo-induced cleavage.

Thermal Degradation

In the solid state, the compound is expected to be relatively stable at ambient temperatures. At elevated temperatures, decomposition is likely. Under fire conditions, hazardous decomposition products such as hydrogen chloride, carbon oxides, and nitrogen oxides may be produced.[1]

A visual representation of the predicted degradation pathways is provided in the following diagram.

Experimental Protocols for Stability Studies

The following protocols are proposed for conducting forced degradation studies on 3,6-Dichloropyrazin-2-amine. These studies are essential for identifying potential degradants and developing a stability-indicating analytical method.

General Preparation

-

Stock Solution: Prepare a stock solution of 3,6-Dichloropyrazin-2-amine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Control Samples: For each stress condition, prepare a control sample stored at ambient temperature and protected from light.

Hydrolytic Stability

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 1N HCl.

-

Reflux the mixture at 80°C for 8 hours.

-

Cool the solution to room temperature and neutralize with an appropriate volume of 1N NaOH.

-

Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 1N NaOH.

-

Reflux the mixture at 80°C for 8 hours.

-

Cool the solution to room temperature and neutralize with an appropriate volume of 1N HCl.

-

Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

-

-

Neutral Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of purified water.

-

Reflux the mixture at 80°C for 8 hours.

-

Cool the solution and dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

-

Oxidative Stability

-

To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide.

-

Store the solution at room temperature, protected from light, for 24 hours.

-

Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

Photostability

-

Expose a solution of the compound (approximately 100 µg/mL in a suitable solvent) and the solid compound to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Analyze the samples at appropriate time points. A dark control should be maintained under the same conditions.

Thermal Stability

-

Place the solid compound in a controlled temperature oven at 105°C for 24 hours.

-

After exposure, allow the sample to cool to room temperature.

-

Prepare a solution of approximately 100 µg/mL in the mobile phase for analysis.

The following diagram illustrates the experimental workflow for the forced degradation studies.

Proposed Stability-Indicating Analytical Method

A stability-indicating high-performance liquid chromatography (HPLC) method is crucial for separating and quantifying 3,6-Dichloropyrazin-2-amine from its potential degradation products. A reverse-phase HPLC method coupled with UV detection is proposed.

Chromatographic Conditions

A starting point for method development is outlined in Table 2. Optimization of these parameters will be necessary based on the results of the forced degradation studies.

Table 2: Proposed HPLC Method Parameters

| Parameter | Proposed Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient Elution | Start with 95% A, ramp to 5% A over 30 minutes, hold for 5 minutes, return to initial conditions |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm (or λmax of the compound) |

| Injection Volume | 10 µL |

Method Validation

The developed method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of its potential degradation products. This is demonstrated by the separation of the main peak from all degradant peaks in the chromatograms from the forced degradation studies.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

The logical relationship for developing and validating the stability-indicating method is shown below.

Storage and Handling Recommendations

Based on the predicted stability profile, the following storage and handling recommendations are provided to ensure the integrity of 3,6-Dichloropyrazin-2-amine:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from light and moisture. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidative degradation.[2]

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or under a chemical fume hood.[2]

Conclusion

This technical guide provides a predictive yet comprehensive framework for understanding and evaluating the physical and chemical stability of 3,6-Dichloropyrazin-2-amine. While specific experimental data is not currently available in the public domain, the proposed degradation pathways, experimental protocols, and analytical method development strategy offer a robust starting point for researchers. By following the outlined procedures, scientists and drug development professionals can systematically investigate the stability of this compound, ensuring the development of high-quality, stable, and safe products. Further experimental work is necessary to confirm the predicted stability profile and definitively elucidate the degradation pathways of 3,6-Dichloropyrazin-2-amine.

References

Solubility of 3,6-Dichloropyrazin-2-amine in Organic Solvents: A Technical and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3,6-Dichloropyrazin-2-amine, a key heterocyclic amine intermediate in the synthesis of various pharmacologically active compounds. Due to the limited availability of comprehensive quantitative solubility data in public literature for this specific molecule, this document outlines a standardized experimental protocol for determining its solubility in various organic solvents. Furthermore, it presents illustrative solubility data from structurally analogous compounds to provide a predictive framework for researchers.

Introduction to the Solubility of Heterocyclic Amines

The solubility of an active pharmaceutical ingredient (API) or its intermediates, such as 3,6-Dichloropyrazin-2-amine, is a critical physicochemical parameter in drug development. It influences reaction kinetics, process scalability, purification strategies, and the formulation of the final drug product. The principle of "like dissolves like" is a fundamental concept in predicting solubility; polar compounds tend to dissolve in polar solvents, while nonpolar compounds are more soluble in nonpolar solvents. The structure of 3,6-Dichloropyrazin-2-amine, featuring a pyrazine ring with two chlorine atoms and an amine group, suggests a degree of polarity and the potential for hydrogen bonding, which will govern its solubility in different organic solvents.

Physicochemical Properties

| Property | Value/Description |

| Molecular Formula | C₄H₃Cl₂N₃ |

| Molecular Weight | 163.99 g/mol |

| Appearance | White to yellow solid |

| Melting Point | 140-142 °C |

| Boiling Point | 275.6°C at 760 mmHg |

| XLogP3 | 1.4 |

Note: These properties are for the isomer 2-amino-3,5-dichloropyrazine and should be used as an estimation for 3,6-Dichloropyrazin-2-amine.

Illustrative Solubility of Structurally Similar Compounds

In the absence of specific quantitative data for 3,6-Dichloropyrazin-2-amine, the following tables summarize the mole fraction solubility (x₁) of two structurally related compounds, 4-amino-3,6-dichloropyridazine and 6-chloropyridazin-3-amine, in various organic solvents at different temperatures. This data can serve as a valuable reference for estimating the solubility behavior of 3,6-Dichloropyrazin-2-amine.

Table 1: Mole Fraction Solubility (x₁) of 4-Amino-3,6-dichloropyridazine in Various Solvents at Different Temperatures (K) [1]

| Temperature (K) | Methanol | Acetone | Ethanol | Dichloromethane | Ethyl Acetate | 1,4-Dioxane | Tetrahydrofuran |

| 278.15 | 0.00158 | 0.01125 | 0.00235 | 0.01432 | 0.00987 | 0.01678 | 0.02134 |

| 283.15 | 0.00198 | 0.01345 | 0.00289 | 0.01789 | 0.01234 | 0.02012 | 0.02567 |

| 288.15 | 0.00245 | 0.01601 | 0.00354 | 0.02198 | 0.01511 | 0.02401 | 0.03056 |

| 293.15 | 0.00302 | 0.01898 | 0.00431 | 0.02667 | 0.01823 | 0.02854 | 0.03612 |

| 298.15 | 0.00371 | 0.02245 | 0.00523 | 0.03201 | 0.02178 | 0.03387 | 0.04245 |

| 303.15 | 0.00454 | 0.02651 | 0.00632 | 0.03811 | 0.02587 | 0.04012 | 0.04967 |

| 308.15 | 0.00553 | 0.03123 | 0.00761 | 0.04509 | 0.03056 | 0.04745 | 0.05789 |

| 313.15 | 0.00672 | 0.03678 | 0.00912 | 0.05301 | 0.03598 | 0.05598 | 0.06723 |

| 318.15 | 0.00814 | 0.04321 | 0.01089 | 0.06201 | 0.04211 | 0.06587 | 0.07789 |

| 323.15 | 0.00983 | 0.05067 | 0.01298 | 0.07223 | 0.04901 | 0.07734 | 0.08998 |

| 328.15 | 0.01186 | 0.05923 | 0.01545 | 0.08389 | 0.05687 | 0.09056 | 0.10378 |

| 333.15 | 0.01428 | 0.06901 | 0.01834 | 0.09712 | 0.06589 | 0.10578 | 0.11956 |

Table 2: Mole Fraction Solubility (x₁) of 6-Chloropyridazin-3-amine in Various Solvents at Different Temperatures (K) [2]

| Temperature (K) | Methanol | Ethanol | n-Butanol | N,N-Dimethylformamide | Acetone | Cyclohexanone | Ethyl Acetate | Toluene |

| 298.15 | 0.0102 | 0.0081 | 0.0045 | 0.0456 | 0.0234 | 0.0187 | 0.0123 | 0.0012 |

| 303.55 | 0.0125 | 0.0099 | 0.0056 | 0.0543 | 0.0287 | 0.0228 | 0.0151 | 0.0015 |

| 308.55 | 0.0151 | 0.0121 | 0.0069 | 0.0645 | 0.0349 | 0.0276 | 0.0183 | 0.0019 |

| 313.55 | 0.0182 | 0.0146 | 0.0084 | 0.0763 | 0.0421 | 0.0332 | 0.0221 | 0.0024 |

| 318.55 | 0.0218 | 0.0175 | 0.0102 | 0.0899 | 0.0504 | 0.0398 | 0.0265 | 0.0030 |

| 323.55 | 0.0260 | 0.0209 | 0.0123 | 0.1056 | 0.0601 | 0.0475 | 0.0316 | 0.0037 |

| 328.55 | 0.0309 | 0.0249 | 0.0148 | 0.1234 | 0.0713 | 0.0564 | 0.0376 | 0.0045 |

| 333.55 | 0.0366 | 0.0295 | 0.0177 | 0.1437 | 0.0841 | 0.0667 | 0.0446 | 0.0055 |

| 338.55 | 0.0432 | 0.0349 | 0.0211 | 0.1668 | 0.0988 | 0.0786 | 0.0528 | 0.0067 |

| 343.55 | 0.0507 | 0.0411 | 0.0251 | 0.1929 | 0.1156 | 0.0924 | 0.0623 | 0.0081 |

Experimental Protocols for Solubility Determination

To obtain accurate and reproducible solubility data for 3,6-Dichloropyrazin-2-amine, a standardized experimental protocol is essential. The following sections detail the recommended methodologies.

Materials and Equipment

-

Solute: 3,6-Dichloropyrazin-2-amine (purity > 99%)

-

Solvents: A range of analytical grade organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, tetrahydrofuran, N,N-dimethylformamide, toluene).

-

Equipment:

-

Analytical balance (±0.1 mg accuracy)

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

-

Volumetric flasks and pipettes

-

Oven or nitrogen evaporator

-

Isothermal Shake-Flask Method

The isothermal shake-flask method is a reliable technique for determining equilibrium solubility.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 3,6-Dichloropyrazin-2-amine to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature.

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to match the equilibration temperature.

-

Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask.

-

Dilute the filtered solution with a suitable solvent to a concentration within the analytical range of the chosen quantification method.

-

-

Quantification of Solute:

-

Chromatographic Method (HPLC - Recommended):

-

Prepare a series of standard solutions of 3,6-Dichloropyrazin-2-amine of known concentrations in the solvent of interest.

-

Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Inject the diluted sample solution into the HPLC system and determine its concentration from the calibration curve.

-

-

Spectroscopic Method (UV-Vis):

-

Similar to the HPLC method, prepare standard solutions and generate a calibration curve by plotting absorbance at a predetermined wavelength (λmax) against concentration.

-

Measure the absorbance of the diluted sample and determine its concentration.

-

-

Gravimetric Method:

-

Evaporate the solvent from a known volume of the filtered saturated solution under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once the solvent is completely removed, weigh the vial containing the dried residue. The difference in weight gives the mass of the dissolved 3,6-Dichloropyrazin-2-amine.

-

-

-

Calculation of Solubility:

-

Calculate the solubility in the desired units (e.g., g/L, mol/L, or mole fraction) based on the determined concentration and the volume of the solvent.

-

Caption: Experimental workflow for determining the solubility of 3,6-Dichloropyrazin-2-amine.

Conclusion

While direct, publicly available quantitative solubility data for 3,6-Dichloropyrazin-2-amine is scarce, this guide provides a robust framework for researchers and drug development professionals. By utilizing the provided experimental protocols, scientists can accurately determine the solubility of this compound in various organic solvents. The illustrative data from structurally similar molecules offers a valuable starting point for solvent selection and process optimization. Accurate solubility data is indispensable for the efficient and successful development of synthetic routes, purification methods, and ultimately, the formulation of novel therapeutics.

References

An In-depth Technical Guide to 3,6-Dichloropyrazin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,6-Dichloropyrazin-2-amine, a substituted pyrazine derivative, represents a significant scaffold in medicinal chemistry. Its structural features, characterized by a pyrazine ring with both chloro and amino substituents, make it a valuable intermediate in the synthesis of complex heterocyclic compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of the available information on 3,6-Dichloropyrazin-2-amine, including its physicochemical properties, a plausible synthesis pathway derived from related compounds, and its potential role in drug discovery. While the specific historical discovery of this compound is not well-documented in publicly available literature, its importance can be inferred from the extensive research into similarly structured pyrazine derivatives.

Introduction

Pyrazine and its derivatives are a class of heterocyclic compounds that have garnered considerable attention in the pharmaceutical industry due to their diverse biological activities. The incorporation of halogen and amino groups onto the pyrazine core can significantly modulate the molecule's physicochemical properties and biological targets. 3,6-Dichloropyrazin-2-amine (CAS No. 14399-37-2) is one such molecule, offering multiple reactive sites for further chemical modifications, making it a key building block in the design and synthesis of novel therapeutic agents. The study of related compounds, such as those used in the synthesis of the antiviral drug Favipiravir, highlights the importance of substituted pyrazines in modern drug development.[1]

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 14399-37-2 | [2] |

| Molecular Formula | C₄H₃Cl₂N₃ | [2] |

| Molecular Weight | 163.99 g/mol | [2] |

| IUPAC Name | 3,6-dichloropyrazin-2-amine | [2] |

| Appearance | Solid (form may vary) | General |

| Storage Temperature | 2-8°C | [2] |

History and Discovery

A definitive historical account detailing the first synthesis and discovery of 3,6-Dichloropyrazin-2-amine is not prominently featured in the reviewed scientific literature and patent databases. It is likely that this compound was first synthesized as part of broader investigations into the chemistry of pyrazines and their derivatives for applications in areas such as pharmaceuticals and agrochemicals. The development of synthetic methodologies for various substituted pyrazines, driven by the need for novel molecular scaffolds in drug discovery, likely led to the creation of this specific isomer. The synthesis of related compounds, such as 2,3-diamino-5,6-dichloropyrazine, has been the subject of methods development, indicating an ongoing interest in this class of molecules.[3][4]

Synthesis

A specific, detailed experimental protocol for the synthesis of 3,6-Dichloropyrazin-2-amine with reported yields is not explicitly available in the reviewed literature. However, based on the synthesis of analogous compounds, a plausible synthetic route can be proposed. The synthesis of substituted aminopyrazines often involves either the chlorination of an aminopyrazine precursor or the amination of a polychlorinated pyrazine.

A logical and commonly employed strategy would be the direct chlorination of 2-aminopyrazine. This approach, however, can lead to a mixture of chlorinated products, and controlling the regioselectivity to obtain the desired 3,6-dichloro isomer can be challenging. An alternative, and likely more controlled, approach would involve the selective amination of a trichloropyrazine.

Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution

A plausible route to 3,6-Dichloropyrazin-2-amine is the regioselective amination of 2,3,5-trichloropyrazine. The reactivity of the chlorine atoms on the pyrazine ring towards nucleophilic substitution is influenced by the electronic effects of the nitrogen atoms. The chlorine atom at the 2-position is generally the most activated towards nucleophilic attack. By carefully controlling the reaction conditions, it should be possible to achieve mono-amination.

Caption: Proposed synthesis of 3,6-Dichloropyrazin-2-amine.

Hypothetical Experimental Protocol

The following is a hypothetical experimental protocol based on general procedures for nucleophilic aromatic substitution on chloropyrazines.

-

Reaction Setup: To a solution of 2,3,5-trichloropyrazine (1.0 eq) in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) in a sealed reaction vessel, add a source of ammonia. This could be aqueous ammonia or a solution of ammonia in an organic solvent.

-

Reaction Conditions: The reaction mixture is stirred at a controlled temperature, likely ranging from room temperature to elevated temperatures (e.g., 80-120 °C), to facilitate the substitution reaction. The progress of the reaction would be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 3,6-Dichloropyrazin-2-amine.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | A singlet in the aromatic region (δ 7.0-8.5 ppm) corresponding to the proton on the pyrazine ring. A broad singlet for the -NH₂ protons, the chemical shift of which would be solvent and concentration-dependent. |

| ¹³C NMR | Four distinct signals in the aromatic region corresponding to the four carbon atoms of the pyrazine ring. The carbons attached to chlorine atoms would be expected to have chemical shifts in the range of δ 140-160 ppm, while the carbon attached to the amino group would be shifted upfield. |

| IR Spectroscopy | N-H stretching vibrations for the primary amine in the range of 3200-3500 cm⁻¹ (typically two bands for a primary amine).[5][6] C-N stretching vibrations in the region of 1250-1335 cm⁻¹.[6] C=N and C=C stretching vibrations of the pyrazine ring in the 1400-1600 cm⁻¹ region. C-Cl stretching vibrations in the fingerprint region. |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of 163.99 g/mol . The isotopic pattern of the molecular ion would be characteristic for a molecule containing two chlorine atoms (M⁺, M+2, M+4 peaks with a ratio of approximately 9:6:1). Fragmentation would likely involve the loss of chlorine and/or HCN. |

Applications in Drug Discovery and Development

The structural motif of 3,6-Dichloropyrazin-2-amine is of significant interest in drug discovery. The presence of two chlorine atoms and an amino group provides three potential sites for chemical modification, allowing for the generation of diverse chemical libraries for biological screening.

Caption: Potential derivatization of 3,6-Dichloropyrazin-2-amine.

The chlorine atoms can be displaced through nucleophilic aromatic substitution or participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a wide range of substituents. The amino group can be acylated, alkylated, or used as a handle for further derivatization. This versatility makes 3,6-Dichloropyrazin-2-amine an attractive starting material for the synthesis of compounds targeting various biological pathways. For instance, substituted pyrazines are known to act as kinase inhibitors, antiviral agents, and antibacterial agents.[7][8][9]

Conclusion

3,6-Dichloropyrazin-2-amine is a valuable heterocyclic building block with significant potential in medicinal chemistry and drug discovery. While its specific history and detailed experimental data are not extensively documented, its structural relationship to other biologically active pyrazines underscores its importance. The plausible synthetic routes and the potential for diverse chemical modifications make it a compound of interest for researchers aiming to develop novel therapeutics. Further research into the synthesis, characterization, and biological evaluation of derivatives of 3,6-Dichloropyrazin-2-amine is warranted to fully explore its therapeutic potential.

References

- 1. nbinno.com [nbinno.com]

- 2. 3,6-Dichloropyrazin-2-amine | 14399-37-2 [sigmaaldrich.com]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. prepchem.com [prepchem.com]

- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Design, synthesis, and biological evaluation of (E)-3-amino-N'-substituted benzylidene-6-chloropyrazine-2-carbohydrazide derivatives as anti-mycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2,6-Dichloropyrazine: A Key Player in Medicinal Chemistry-ZCPC [en.zcpc.net]

- 9. researchgate.net [researchgate.net]

Reactivity Profile of 3,6-Dichloropyrazin-2-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dichloropyrazin-2-amine is a halogenated heterocyclic compound that serves as a versatile building block in medicinal chemistry and materials science. The pyrazine core, being electron-deficient, is susceptible to nucleophilic attack, and the presence of two chlorine atoms and an amino group offers multiple sites for functionalization. This guide provides a comprehensive overview of the reactivity profile of 3,6-Dichloropyrazin-2-amine, focusing on its key reactions, experimental protocols, and potential applications in drug discovery.

Core Reactivity Principles

The reactivity of 3,6-Dichloropyrazin-2-amine is primarily governed by the electronic properties of the pyrazine ring and the nature of its substituents. The electron-withdrawing effect of the two nitrogen atoms and the two chlorine atoms makes the carbon atoms of the pyrazine ring electrophilic and thus prone to nucleophilic aromatic substitution (SNAr) . The chlorine atoms are good leaving groups in such reactions.

Furthermore, the carbon-chlorine bonds provide handles for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination , enabling the formation of carbon-carbon and carbon-nitrogen bonds, respectively. The amino group can also influence the reactivity of the ring and can itself be a site for further derivatization.

Key Reactions and Reactivity Profile

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental reaction for functionalizing 3,6-Dichloropyrazin-2-amine. The electron-deficient pyrazine ring facilitates the attack of nucleophiles, leading to the displacement of one or both chlorine atoms.

Regioselectivity: The position of nucleophilic attack is influenced by the directing effects of the substituents. The amino group is an electron-donating group, which can direct incoming nucleophiles. Computational studies on related 2-substituted 3,5-dichloropyrazines suggest that an electron-donating group at the 2-position directs nucleophilic attack to the 3-position, while an electron-withdrawing group directs to the 5-position[1]. In the case of 3,6-Dichloropyrazin-2-amine, the chlorine atoms are at the 3 and 6 positions. The relative reactivity of these two positions will depend on the specific nucleophile and reaction conditions.

Typical Nucleophiles:

-

Amines (primary and secondary)

-

Alcohols (alkoxides)

-

Thiols (thiolates)

General Reaction Scheme: